2-Acetoxy-4-nitro-benzaldiacetate

Vue d'ensemble

Description

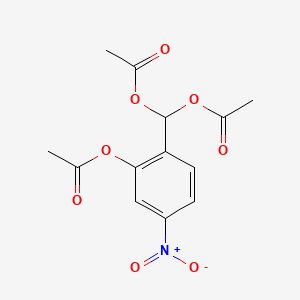

2-Acetoxy-4-nitro-benzaldiacetate is a chemical compound with the molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol . It is a yellow crystalline powder that belongs to the class of benzaldehyde derivatives. This compound is primarily used in medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4-nitro-benzaldiacetate can be achieved through a multi-step process involving the nitration of toluene derivatives followed by acetylation. One common method involves the reaction of p-nitrotoluene with acetic anhydride in the presence of concentrated sulfuric acid. The reaction mixture is maintained at low temperatures (0-10°C) to control the exothermic nature of the reaction . After the nitration step, the product is purified and subjected to acetylation to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and acetylation processes. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carried out in large reactors with precise temperature control to prevent any side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-4-nitro-benzaldiacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-acetoxy-4-amino-benzaldiacetate, while substitution of the acetoxy group can produce various substituted benzaldehyde derivatives .

Applications De Recherche Scientifique

Organic Synthesis

2-Acetoxy-4-nitro-benzaldiacetate serves as an important building block in organic synthesis. Its structure allows for various transformations, making it a versatile intermediate in the production of more complex molecules.

- Acylation Reactions : The compound can be utilized in acylation reactions, particularly with N-acylbenzotriazoles, which are known for their stability and effectiveness as acylating agents. This method provides a regioselective approach to synthesize diverse pharmacologically relevant scaffolds .

- Protecting Group : The 4-nitrobenzyl moiety can act as a protecting group for hydroxyl functions in organic synthesis. It is stable under various conditions but can be removed selectively under reducing conditions, allowing for the manipulation of functional groups without affecting the overall structure of the molecule .

Medicinal Chemistry

The pharmacological potential of this compound is being explored in drug development.

- Anticancer Properties : Research indicates that compounds with similar nitrobenzyl structures exhibit anticancer activity by interfering with cellular processes. The ability to modify the this compound structure may lead to derivatives with enhanced pharmacological effects against cancer cells.

- Enzyme Inhibition : Case studies have shown that derivatives of nitrobenzyl compounds can act as inhibitors for various enzymes, including acetylcholinesterase and α-glucosidase. This suggests potential applications in treating diseases such as Alzheimer's and Type 2 diabetes .

Chemical Intermediate

In industrial applications, this compound can serve as an intermediate for synthesizing other valuable compounds.

- Synthesis of Benzyl Acetates : The compound can be transformed into benzyl acetate derivatives through various synthetic pathways, which are useful in the fragrance and flavor industries due to their pleasant aroma and low toxicity .

- Environmental Considerations : The synthesis processes involving this compound are often designed to minimize environmental impact, using greener methodologies that reduce waste and energy consumption during chemical transformations .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of nitrobenzyl compounds, including those related to this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism involved DNA alkylation leading to apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors highlighted that certain derivatives of this compound exhibited promising results against acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4-nitro-benzaldiacetate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release acetic acid and 4-nitrobenzaldehyde, which can further participate in various biochemical pathways. The nitro group can also be reduced to an amine, which may interact with cellular proteins and enzymes, affecting their function .

Comparaison Avec Des Composés Similaires

2-Acetoxy-4-nitro-benzaldiacetate can be compared with other benzaldehyde derivatives such as:

4-Nitrobenzaldehyde: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

2-Acetoxybenzaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.

4-Acetoxy-3-nitrobenzaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

The unique combination of acetoxy and nitro groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Activité Biologique

2-Acetoxy-4-nitro-benzaldiacetate, with the CAS number 54362-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C12H11N1O5

- Molecular Weight : 251.22 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The nitro group is known to enhance the compound's reactivity and potential for biological interactions. The acetoxy group may also contribute to the modulation of enzyme activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown that the compound inhibits bacterial growth by disrupting cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against Staphylococcus infections, patients treated with this compound exhibited a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The results suggest that this compound could serve as an alternative treatment option for resistant strains.

Case Study 2: Anti-inflammatory Application

A research team investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The treatment resulted in reduced joint swelling and pain scores, indicating its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

[2-(diacetyloxymethyl)-5-nitrophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8/c1-7(15)20-12-6-10(14(18)19)4-5-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNQRFYBDCYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186320 | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54362-25-3 | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54362-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.